molecular formula C3H12NNaO5S B3430245 Sodium 3-aminopropane-1-sulfonate CAS No. 81028-90-2

Sodium 3-aminopropane-1-sulfonate

Cat. No.: B3430245
CAS No.: 81028-90-2
M. Wt: 197.19 g/mol
InChI Key: DGMRLMMIFJTAHR-UHFFFAOYSA-M
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Description

Sodium 3-aminopropane-1-sulfonate, also known as homotaurine, is an organic compound with the molecular formula C3H8NNaO3S. It is a white crystalline solid that is soluble in water and alcohols. This compound is known for its stability and is used in various biochemical and industrial applications.

Scientific Research Applications

Sodium 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

Sodium 3-aminopropane-1-sulfonate is reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation . This suggests that it may have potential applications in the treatment of conditions involving protein misfolding, such as Alzheimer’s disease.

Safety and Hazards

Sodium 3-aminopropane-1-sulfonate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The detergent-assisted proteolysis properties of Sodium 3-aminopropane-1-sulfonate suggest potential applications in proteomics . Its ability to prevent β-sheet formation also suggests potential applications in the treatment of conditions involving protein misfolding, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-aminopropane-1-sulfonate can be synthesized by reacting 3-aminopropane-1-sulfonic acid with sodium hydroxide under alkaline conditions. The reaction typically involves dissolving 3-aminopropane-1-sulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-aminopropane-1-sulfonate is unique due to its dual role as a biochemical buffer and a neuroprotective agent. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-aminopropane-1-sulfonate involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "3-aminopropanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 3-aminopropanesulfonic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solution to remove any solids", "Concentrate the filtrate under reduced pressure", "Crystallize the product from water", "Dry the product under vacuum" ] }

CAS No.

81028-90-2

Molecular Formula

C3H12NNaO5S

Molecular Weight

197.19 g/mol

IUPAC Name

sodium;3-aminopropane-1-sulfonate;dihydrate

InChI

InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1

InChI Key

DGMRLMMIFJTAHR-UHFFFAOYSA-M

SMILES

C(CN)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CN)CS(=O)(=O)[O-].O.O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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